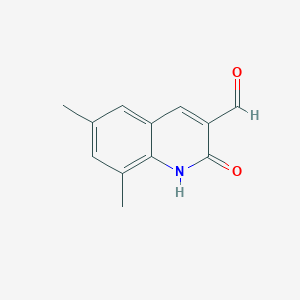

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Descripción general

Descripción

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline ring system substituted with dimethyl groups and an aldehyde functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. For example:

-

Reagent : KMnO₄ (acidic or neutral conditions)

-

Product : 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

-

Application : This product serves as a precursor for antimicrobial agents .

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Quinoline-3-carboxylic acid derivative | 63–85% |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using borohydrides or lithium aluminum hydride:

-

Reagent : NaBH₄ (in ethanol) or LiAlH₄ (in THF)

-

Product : 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-methanol

Substitution Reactions

Electrophilic aromatic substitution occurs at the quinoline ring’s C-5 and C-7 positions due to electron-donating methyl groups:

-

Halogenation : Bromine (Br₂) in acetic acid introduces bromine atoms .

-

Nitration : HNO₃/H₂SO₄ yields nitro derivatives for anticancer studies .

| Substituent | Reagent | Position | Application |

|---|---|---|---|

| Br | Br₂/AcOH | C-5, C-7 | Antiviral agents |

| NO₂ | HNO₃/H₂SO₄ | C-5 | Anticancer scaffold synthesis |

Condensation Reactions

The aldehyde group forms Schiff bases and hydrazones, critical for bioactive molecule synthesis:

Schiff Base Formation

-

Reagent : Hydrazides (e.g., pyridine-3-carbohydrazide)

-

Product :

-

Activity : Anticonvulsant (MIC: 4.9–17 µM against E. coli) .

Reductive Amination

The aldehyde reacts with primary amines under reductive conditions:

-

Reagent : Benzylamine/NaBH₄

-

Product :

-

Activity : DNA gyrase inhibition (IC₅₀: 0.0017 µM against E. coli) .

General Procedure :

-

Mix 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 equiv) with benzylamine (1.2 equiv) in ethanol.

-

Add NaBH₄ (1.5 equiv) at 0°C.

-

Stir for 12 hours, isolate via column chromatography (yield: 26–71%) .

Cyclization and Heterocycle Formation

Reactions with 2,3-diaminopyridine yield fused heterocycles:

-

Reagent : 2,3-Diaminopyridine

Reaction Conditions :

Nucleophilic Aromatic Substitution

The chlorine atom in related precursors (e.g., 2-chloroquinoline-3-carbaldehyde) is replaced by phenoxy or tetrazolo groups:

-

Reagent : Phenol/K₂CO₃ or NaN₃/TBA–HS

-

Product : Phenoxyquinoline or tetrazoloquinoline derivatives .

Key Reaction Mechanisms

-

Aldehyde Oxidation :

-

Schiff Base Formation :

This compound’s reactivity underpins its utility in synthesizing pharmacologically active molecules, including antimicrobial, anticancer, and enzyme-targeting agents. Experimental protocols and yields are optimized for scalability, as demonstrated in industrial synthesis patents .

Aplicaciones Científicas De Investigación

Chemistry

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| Reduction | 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-methanol |

| Substitution | Various substituted quinoline derivatives |

Biology

The compound acts as a precursor for synthesizing biologically active molecules. Research indicates that it exhibits significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus.

Antibacterial Activity :

A study reported minimum inhibitory concentration (MIC) values for related quinoline compounds:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 4.9 | E. coli |

| Compound B | 17 | S. aureus |

| Compound C | 12.4 | K. pneumoniae |

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent , particularly in drug development targeting specific biological pathways. Notably, complexes formed with copper ions have demonstrated enhanced anticancer efficacy.

Anticancer Activity :

In vitro studies showed that certain complexes derived from this compound had cytotoxic effects against human tumor cells:

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Complex 1 | HeLa | 5.0 |

| Complex 2 | MCF7 | 3.5 |

| Complex 3 | A549 | 7.0 |

Antibacterial Screening

A series of quinoline derivatives were synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited promising results with MIC values comparable to standard antibiotics.

Anticancer Evaluation

In a study assessing the cytotoxic effects of quinoline derivatives on various cancer cell lines, Cu(II) complexes derived from the compound showed significant inhibition of cell proliferation in HeLa and MCF7 cells.

Mecanismo De Acción

The mechanism of action of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The aldehyde group may play a crucial role in these interactions, potentially forming covalent bonds with nucleophilic sites on target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine substituent instead of dimethyl groups.

2-Hydroxyquinoline-3-carbaldehyde: Similar structure but with a hydroxyl group instead of dimethyl groups.

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar structure but with a single methyl group instead of two.

Uniqueness

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the presence of two methyl groups at positions 6 and 8 on the quinoline ring. This substitution pattern can influence the compound’s reactivity and interactions with other molecules, potentially leading to distinct chemical and biological properties .

Actividad Biológica

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative with the molecular formula C12H11NO2. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an antibacterial and anticancer agent. This article reviews the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 2-aminoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction generally requires solvents like ethanol or acetic acid and may involve heating to promote cyclization .

The compound possesses a unique structure characterized by:

- Quinoline ring system : A bicyclic structure that contributes to its biological activity.

- Aldehyde functional group : This group is crucial for its reactivity and potential interactions with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that derivatives of quinoline compounds showed varying degrees of activity against common bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.9 to 17 µM against E. coli .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 4.9 | E. coli |

| Compound B | 17 | S. aureus |

| Compound C | 12.4 | K. pneumoniae |

Anticancer Activity

In vitro studies have shown that certain complexes derived from this compound exhibit high cytotoxicity against human tumor cells. Notably, complexes formed with copper (Cu(II)) ions demonstrated enhanced cellular uptake and significant anticancer efficacy .

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Complex 1 | HeLa | 5.0 |

| Complex 2 | MCF7 | 3.5 |

| Complex 3 | A549 | 7.0 |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors in biological systems. The aldehyde group may facilitate covalent bonding with nucleophilic sites on target biomolecules, influencing their activity .

Case Studies

- Antibacterial Screening : A series of quinoline derivatives were synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited promising results with MIC values comparable to standard antibiotics .

- Anticancer Evaluation : In a study assessing the cytotoxic effects of quinoline derivatives on various cancer cell lines, the Cu(II) complexes derived from the compound showed significant inhibition of cell proliferation in HeLa and MCF7 cells .

Propiedades

IUPAC Name |

6,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLNASSZZCFBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354997 | |

| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332883-19-9 | |

| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.